molecular formula C22H21FN4O2 B7694698 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7694698
M. Wt: 392.4 g/mol
InChI Key: RNRBCKIMGGTMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their overexpression or continuous activation can lead to cancer .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, preventing its interaction with cyclin and thus inhibiting the progression of the cell cycle . Similarly, it inhibits TRKs, preventing the activation of downstream signal transduction pathways .

Biochemical Pathways

The inhibition of CDK2 and TRKs affects several biochemical pathways. CDK2 inhibition disrupts the cell cycle, preventing the progression from G1 phase to S phase . TRK inhibition affects downstream signal transduction pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound has good plasma stability, which is crucial for its bioavailability . It also shows low inhibitory activity to a panel of cytochrome P450 isoforms, which are important enzymes involved in drug metabolism . It does show some inhibitory activity against cyp2c9 .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By inhibiting CDK2 and TRKs, the compound prevents the progression of the cell cycle and the activation of pathways associated with cell proliferation and survival . This can lead to cell cycle arrest and potentially induce apoptosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2C9 . Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound.

Properties

IUPAC Name

2-fluoro-N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-13(2)12-27-21-17(11-14-10-15(29-3)8-9-19(14)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRBCKIMGGTMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.